1-Chloroethanol
Overview
Description
1-Chloroethanol is an organic compound with the molecular formula C₂H₅ClO. It is a colorless liquid with a pleasant ether-like odor and is miscible with water . This compound is also known by other names such as ethanol, 1-chloro- and chloroethanol . It is a bifunctional molecule, containing both an alkyl chloride and an alcohol functional group .
Preparation Methods
1-Chloroethanol can be synthesized through various methods. One common synthetic route involves the reaction of ethylene with hypochlorous acid (HOCl), which produces this compound as a product . Another method involves the electrochemical synthesis from ethanol, where hydrogen abstraction from the α-carbon forms this compound .
In industrial settings, this compound is often produced as a byproduct during the synthesis of ethylene oxide. Ethylene oxide is formed by treating ethylene with hypochlorous acid, and this compound is one of the intermediate products in this process .
Chemical Reactions Analysis
1-Chloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.
Reduction: It can be reduced to ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions to form different products.
Common reagents used in these reactions include hypochlorous acid for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution . The major products formed from these reactions are chloroacetaldehyde, chloroacetic acid, ethanol, and ethylene oxide .
Scientific Research Applications
1-Chloroethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloroethanol involves its bifunctional nature, allowing it to participate in various chemical reactions. The hydroxyl group (-OH) can undergo oxidation or reduction, while the chloro group (-Cl) can participate in substitution reactions . These reactions often involve the formation of intermediates like oxonium ions or carbocations, which then proceed to form the final products .
Comparison with Similar Compounds
1-Chloroethanol can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but with the chloro group on the second carbon.
Chloromethane: A simpler compound with only one carbon atom.
Ethanol: Lacks the chloro group and is widely used as a solvent and in alcoholic beverages.
This compound is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to simpler alcohols or chlorinated compounds .
Properties
IUPAC Name |
1-chloroethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c1-2(3)4/h2,4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESGYZFVCIMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505272 | |
Record name | 1-Chloroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-01-4 | |
Record name | 1-Chloroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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